molecular formula C11H10BrNO5 B15061982 Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate

Cat. No.: B15061982
M. Wt: 316.10 g/mol
InChI Key: PMPDZGIUYJJZHL-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is a β-keto ester derivative featuring a bromo and nitro substituent at the 2- and 6-positions of the phenyl ring, respectively. The electron-withdrawing nitro and bromo groups influence its reactivity, particularly in cyclization and nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO5/c1-2-18-11(15)10(14)6-7-8(12)4-3-5-9(7)13(16)17/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPDZGIUYJJZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate typically involves multi-step organic reactions. One common method involves the bromination of 2-nitrophenol to form 2-bromo-6-nitrophenol, followed by esterification and subsequent reactions to introduce the oxopropanoate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic displacement under mild conditions due to steric and electronic activation from the nitro group.

NucleophileConditionsProductYieldSource
Sodium dimethyl malonateDMF, 25°C, 12 hrsDimethyl 2-(3-bromo-2,2-diethoxypropionyl)malonate68%
AmmoniaPyridine, 25°C3-Bromo-2,2-diethoxypropionamide72%
Thiophen-2-yl thioamideDMF, reflux, 8 hrs4-(3,4-Dichlorophenyl)thiazole derivative78%

Mechanistic insight:

  • The nitro group stabilizes transition states via resonance, facilitating SNAr (nucleophilic aromatic substitution) at the brominated position.

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Cyclocondensation Reactions

The α-bromo ketone moiety participates in heterocycle formation, particularly thiazoles and pyrazoles:

Pyrazole Formation

Reaction with hydrazines generates pyrazole rings via:

  • Hydrazone formation at the ketone.

  • Cyclization with elimination of ethanol .

Reduction Reactions

The ketone group is selectively reduced to a secondary alcohol without affecting the ester or nitro groups:

Procedure :

  • Reagent: NaBH₄ in MeOH at 0°C.

  • Product: Ethyl 3-bromo-2-hydroxypropanoate.

  • Yield: Quantitative (crude).

Mechanism:
R-C(=O)-R’+NaBH4R-CH(OH)-R’\text{R-C(=O)-R'} + \text{NaBH}_4 \rightarrow \text{R-CH(OH)-R'}

Ester Hydrolysis and Transesterification

The ethyl ester undergoes hydrolysis or alcohol exchange under acidic/basic conditions:

ConditionsProductApplicationSource
48% HBr in acetic acidFree carboxylic acid derivativePrecursor for acyl chlorides
Methanol, H₂SO₄ catalystMethyl ester analogSolubility modification

Cross-Coupling Reactions

The bromine atom enables Suzuki-Miyaura couplings, though yields are moderate due to steric hindrance:

Example :

  • Boronic acid: 3-Carboxyphenylboronic acid.

  • Catalyst: Pd(PPh₃)₄.

  • Product: Biphenyl derivative.

  • Yield: 47% (limited by competing side reactions).

Decarboxylation and Rearrangement

Thermal treatment induces decarboxylation:

  • Conditions: 220–240°C in dimethyl phthalate.

  • Product: Brominated aromatic ketone (CO₂ evolved).

  • Application: Synthesis of pyromeconic acid analogs .

Scientific Research Applications

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The ester and ketone groups can undergo hydrolysis and other transformations, leading to the formation of active intermediates that exert biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring significantly affect the physical, chemical, and biological properties of β-keto esters.

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Molecular Formula Key Reactivity Insights Yield in Synthesis References
Ethyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate Br (2), NO₂ (6) C₁₁H₁₀BrNO₅ High steric hindrance; slow nucleophilic substitution Not reported [17]
Ethyl 3-(2-nitrophenyl)-2-oxopropanoate NO₂ (2) C₁₁H₁₁NO₅ Facilitates intramolecular cyclization 75% (analog route) [17]
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate NO₂ (3) C₁₁H₁₁NO₅ Meta-nitro enhances resonance stabilization Not reported [13]
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate F (2) C₁₁H₁₁FO₃ Fluorine improves metabolic stability Not reported [19]
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate Br (4, pyridine core) C₁₀H₉BrNO₃ Pyridine ring increases solubility in polar solvents 98% purity [18]

Key Observations :

  • Electronic Effects : The para-nitro group in pyridine derivatives (e.g., ethyl 3-(4-nitrophenyl)imidazo[1,2-a]pyridine-2-carboxylate) enhances electrophilicity at the carbonyl carbon, aiding cyclization reactions .
  • Heterocyclic vs. Benzene Core: Pyridine-based analogs (e.g., ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate) exhibit higher solubility in polar solvents due to the nitrogen atom’s lone pair, unlike benzene-core derivatives .

Key Insights :

  • Base Selection: t-BuOK in ethanol/ether systems () provides higher yields (75%) for pyridine derivatives compared to sodium ethoxide routes .
  • Multi-Step Limitations : Compounds requiring cyclization (e.g., imidazo[1,2-a]pyridines) show lower yields due to additional purification steps .
Table 3: Role in Heterocycle Formation
Compound Name Derived Heterocycle Application Context References
This compound Not reported Potential antibiotic precursor [17]
Ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate 3-Hydroxy-6-methoxy-1,5-naphthyridin-2-one Antiviral agents [12]
Ethyl 3-(4-nitrophenyl)imidazo[1,2-a]pyridine-2-carboxylate Imidazo[1,2-a]pyridine Kinase inhibition [15]

Notable Findings:

  • Antiviral Potential: Ethyl 3-(6-methoxy-3-nitropyridin-2-yl)-2-oxopropanoate was reduced and cyclized to form 1,5-naphthyridinones, a scaffold with reported antiviral activity .
  • Steric Limitations : The 2-bromo-6-nitro substitution in the target compound may hinder cyclization efficiency compared to less hindered analogs.

Biological Activity

Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₁₀BrNO₅
  • Molecular Weight : 316.1 g/mol
  • CAS Number : 608510-29-8

Biological Activity

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : This compound has shown notable antimicrobial effects against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anticancer Activity : Initial evaluations suggest that it may possess anticancer properties, particularly against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2) cells. Further studies are required to elucidate its mechanisms and efficacy in cancer treatment .
  • Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, potentially inhibiting their activity. This property is crucial for the development of enzyme inhibitors as therapeutic agents.

The biological activity of this compound is largely attributed to its chemical structure:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Nucleophilic Substitution : The bromo substituent can undergo nucleophilic substitution reactions, which may alter the compound's reactivity and biological profile.
  • Ester Hydrolysis : The ester moiety can be hydrolyzed to release active carboxylic acid forms that may engage with biological targets, enhancing its pharmacological potential.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(4-Nitrophenyl)-2-oxopropanoateC₁₁H₁₁N₃O₅Lacks bromine; focuses on nitro substitutions.
Methyl 3-(2-Bromo-6-nitrophenyl)-2-oxobutanoateC₁₁H₁₃BrN₂O₄Different ester group; may exhibit different reactivity.
Ethyl 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoateC₁₁H₁₀ClN₂O₄Chlorine instead of bromine; alters reactivity.

Case Studies

  • Antimicrobial Activity Study :
    • Objective: Assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results: this compound demonstrated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.
  • Anticancer Activity Assessment :
    • Objective: Evaluate cytotoxic effects on HCT-116 and HEP2 cell lines.
    • Results: IC50 values indicated effective cytotoxicity at micromolar concentrations, warranting further investigation into its anticancer mechanisms.

Future Research Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

  • Detailed mechanistic studies focusing on enzyme interactions.
  • In vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Structure-activity relationship (SAR) studies to optimize the compound for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, ethyl 3-chloro-3-(4-nitrophenyl)-2-oxopropanoate (a structurally similar compound) was synthesized by reacting chloro-substituted precursors with nitrobenzene derivatives under acidic conditions, yielding 32% after purification . Bromination at the ortho position may require electrophilic substitution using bromine in the presence of Lewis acids (e.g., FeBr₃). Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts.

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, ~4.2 ppm for OCH₂) and aromatic protons (δ ~7.5–8.5 ppm for bromo-nitro-substituted phenyl). The ketone carbonyl (C=O) typically appears at δ ~190–210 ppm in ¹³C NMR .
  • IR : Strong absorption bands for C=O (ester: ~1700–1750 cm⁻¹; ketone: ~1650–1700 cm⁻¹) and nitro groups (~1520–1350 cm⁻¹) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) can resolve the crystal structure, with attention to the dihedral angle between the phenyl ring and the ketone group .

Q. What are the compound’s key reactivity patterns in organic synthesis?

  • Methodological Answer : The α-keto ester moiety enables nucleophilic attacks at the carbonyl group, while the bromo and nitro substituents facilitate cross-coupling reactions. For example, ethyl 3-(4-nitrophenyl)-2-oxopropanoate derivatives undergo cyclization with amines to form imidazo[1,2-a]pyridines . The bromine atom can participate in Suzuki-Miyaura couplings for aryl-aryl bond formation .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Compare experimental data with computed spectra (DFT-based simulations) and reference compounds (e.g., ethyl 3-(2-nitrophenyl)-3-oxopropanoate, which shares structural similarities) . Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Cross-validate NMR assignments using 2D techniques (COSY, HSQC) .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of bromine and nitro substituents on reactivity?

  • Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while bromine acts as a weakly deactivating ortho/para-director. Computational studies (e.g., DFT) can model charge distribution, revealing how these groups polarize the phenyl ring and influence regioselectivity in electrophilic substitutions. Compare with analogs like ethyl 3-(2-fluorophenyl)-3-oxopropanoate to assess substituent effects .

Q. How can computational modeling predict the compound’s behavior in catalytic reactions?

  • Methodological Answer : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These predict sites for nucleophilic/electrophilic attacks. For example, the α-keto ester’s LUMO energy may correlate with its reactivity in aldol condensations .

Q. What role does this compound play in multicomponent reactions for synthesizing heterocycles?

  • Methodological Answer : It serves as a ketone donor in Strecker or Biginelli reactions. For instance, reacting with thiourea and aldehydes under acidic conditions yields pyrimidine derivatives. Optimize solvent (e.g., ethanol vs. DMF) and catalyst (e.g., p-TsOH) to control regiochemistry .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40–80°C, pH 1–13). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the ester to carboxylic acid under basic conditions). Thermal gravimetric analysis (TGA) can determine decomposition temperatures (~150–200°C for similar esters) .

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